2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione
Description
2-[2-(4-Aminophenyl)ethyl]-1H-isoindole-1,3(2H)-dione is a derivative of the isoindole-1,3-dione (phthalimide) scaffold, characterized by a 4-aminophenyl group linked via an ethyl chain to the nitrogen atom of the isoindole ring.
Properties
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTSJMUNOLJYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 4-aminophenylethylamine under reflux conditions in an appropriate solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Catalysts and phase-transfer reagents may be used to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized isoindole derivatives, reduced amines, and substituted isoindole compounds .
Scientific Research Applications
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of isoindole-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Polarity: The target compound’s 4-aminophenyl group enhances water solubility compared to non-polar substituents (e.g., chlorophenyl in ).
- Flexibility : The ethyl linker provides greater conformational flexibility than methyl or rigid groups (e.g., dioxopiperidinyl in thalidomide ).
- Electron Effects : Electron-withdrawing groups (e.g., -CN in , -F in ) improve metabolic stability but reduce solubility.
Cholinesterase Inhibition :
Derivatives like N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (, Compound I) exhibit acetylcholinesterase (AChE) inhibition, suggesting the target compound’s aminophenyl group may similarly target neurotransmitter systems .
Immunomodulation :
Thalidomide’s dioxopiperidinyl group is critical for its anti-inflammatory activity . In contrast, the target compound’s aminophenyl-ethyl moiety may favor interactions with amine receptors or enzymes.
Drug Development :
Compounds with PEGylated chains (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione in ) highlight the role of substituents in pharmacokinetics. The target compound’s -NH₂ group could facilitate prodrug design or covalent binding to targets.
Analytical Data :
Biological Activity
2-[2-(4-Aminophenyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique isoindole structure, which includes a phthalimide moiety and an amino group. Its potential applications span across various fields, including antimicrobial, antiviral, and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 238.24 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of phthalic anhydride with primary amines, particularly 4-aminophenylethylamine. The reaction is often performed under reflux conditions in solvents such as ethanol or toluene.
Synthetic Route
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Phthalic anhydride + 4-Aminophenylethylamine | Reflux in ethanol/toluene |
| 2 | Cooling and filtration | Isolation of product |
Biological Activity
Research indicates that derivatives of isoindole compounds exhibit significant biological activities. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Studies have shown that isoindole derivatives possess antibacterial properties. For instance, related compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 0.008 µg/mL against certain pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Isoindole derivative A | S. pneumoniae | 0.008 |
| Isoindole derivative B | E. coli | 0.03 |
Anticancer Potential
The mechanism of action for anticancer activity is believed to involve the inhibition of enzymes responsible for cell proliferation. Compounds similar to this compound have been shown to inhibit topoisomerase enzymes, which are critical in DNA replication.
Case Studies
A notable study investigated the effects of isoindole derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of enzyme activity and disruption of cellular processes critical for pathogen survival and cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(4-aminophenyl)ethyl]-1H-isoindole-1,3(2H)-dione?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of isoindole-1,3-dione can be prepared by refluxing phthalic anhydride with amines in ethanol, followed by purification via column chromatography (e.g., CHCl₃/AcOEt 9:1) . Key steps include:
- Reacting 2-(2-bromoethyl)-isoindole-1,3-dione with 4-aminophenethylamine.
- Purification using solvent systems like CHCl₃/AcOEt.
- Characterization via ¹H NMR (e.g., δ 2.64–7.85 ppm for analogous compounds) and GC-MS (e.g., m/z 360 [M⁺]) .
Table 1: Example Reaction Conditions and Yields for Analogous Syntheses
| Precursor | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 2-(2-Bromoethyl)-isoindole | NaSHF₂, DMF, 80°C, 12h | 83% | ¹H NMR, GC-MS |
| Phthalic anhydride | Ethanol, reflux, 1h | 72% | X-ray crystallography |
Q. How is the compound characterized spectroscopically?
- ¹H NMR : Key signals include aromatic protons (δ 7.71–7.85 ppm for isoindole), alkyl chain protons (δ 2.64–3.85 ppm), and amine protons (δ 6.80–6.84 ppm for aromatic amines) .
- MS : Molecular ion peaks (e.g., m/z 360 [M⁺]) and fragmentation patterns (e.g., m/z 200 base peak) confirm the structure .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in analogous compounds (e.g., C—H bond lengths adjusted to 0.82–0.97 Å) .
Q. What solvents and reaction conditions optimize solubility during synthesis?
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or CHCl₃/AcOEt mixtures are used for reflux and purification. For example, ethanol is preferred for amine coupling due to its ability to dissolve both aromatic amines and isoindole derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for derivatives be resolved?
Conflicting signals (e.g., overlapping aromatic peaks) arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : To distinguish dynamic effects.
- 2D NMR (COSY, HSQC) : For assigning coupled protons in complex regions (e.g., δ 6.80–7.85 ppm) .
- X-ray diffraction : Definitive resolution of bond angles and torsional strain, as applied to 2-(2-fluoro-4-hydroxybenzyl)-isoindole derivatives .
Q. What methodologies are used to evaluate the compound’s bioactivity (e.g., antimicrobial)?
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Structure-activity relationship (SAR) studies : Modify the 4-aminophenyl group to introduce electron-withdrawing groups (e.g., —CF₃), which enhance antimicrobial potency in analogs .
Table 2: Example Bioactivity Data for Analogous Compounds
| Derivative | MIC (μg/mL) vs. S. aureus | Key Structural Feature |
|---|---|---|
| 2-[2-(4-Cyanophenyl)ethyl] | 16 | Electron-withdrawing —CN |
| 2-[2-(4-Aminophenyl)ethyl] | 32 | Electron-donating —NH₂ |
Q. How can the compound be modified for targeted drug delivery?
- Radiolabeling : Incorporate carbon-11 (¹¹C) via [¹¹C]COCl₂ reactions for PET imaging, as demonstrated in related isoindole derivatives .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., morpholinone) to enhance solubility and controlled release .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- HPLC-MS : Detects trace impurities (e.g., des-acetyl analogs at 0.1% levels) .
- Elemental analysis : Validates stoichiometry (e.g., C: 68.3%, H: 4.5%, N: 8.9% for C₁₆H₁₄N₂O₂) .
- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >200°C) .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP calculations : Tools like Molinspiration estimate hydrophobicity (e.g., LogP = 2.1 for analogs) .
- Density functional theory (DFT) : Models electronic effects of substituents (e.g., —NH₂ vs. —CF₃) on reactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
